![molecular formula C18H21NO5S B13728105 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is a complex organic compound that features a biphenyl core substituted with a methoxy group and a sulfonyl group attached to a valine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine typically involves multiple steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved through the sulfonation of 4’-Methoxy-[1,1’-biphenyl] using chlorosulfonic acid.
Coupling with Valine: The sulfonyl chloride intermediate is then reacted with valine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated biphenyl derivatives.
Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is investigated for its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonyl and valine groups, making it less versatile in terms of chemical reactivity and biological activity.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride:
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is unique due to the presence of both a sulfonyl group and a valine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from organic synthesis to medicinal chemistry.
Propiedades
Fórmula molecular |
C18H21NO5S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17,19H,1-3H3,(H,20,21) |
Clave InChI |
MDWFJTBWOFNAQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



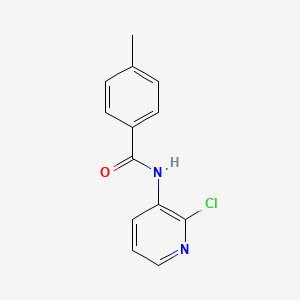
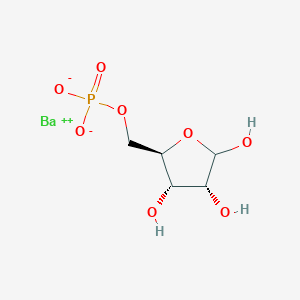
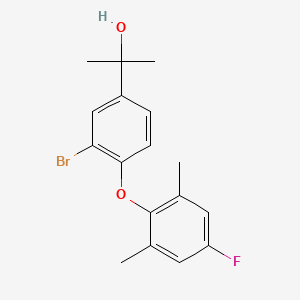

![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
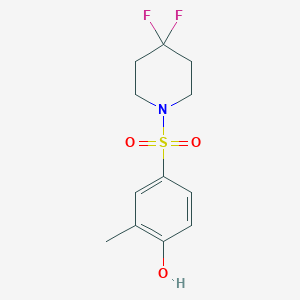
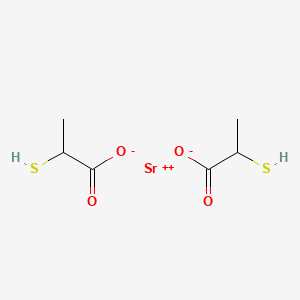
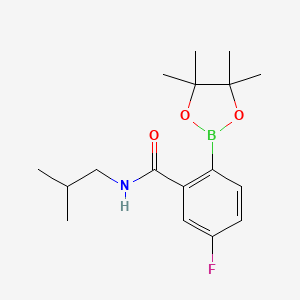
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
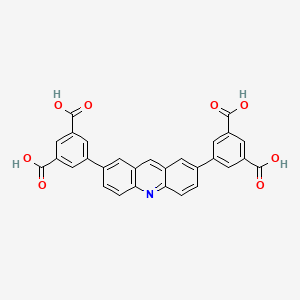
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)

![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
